Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-
CAS No.: 494189-46-7
Cat. No.: VC17289237
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494189-46-7 |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 4-acetyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H17N3O3S/c1-13-12-18(21(19-13)16-6-4-3-5-7-16)20-25(23,24)17-10-8-15(9-11-17)14(2)22/h3-12,20H,1-2H3 |
| Standard InChI Key | KJKUQZFRFWVBFM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Core Identifiers
Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- is systematically named 4-acetyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide under IUPAC nomenclature . Key identifiers include:
Structural Analysis
The molecule features:
-
A benzenesulfonamide group substituted with an acetyl moiety at the para position.
-
An N-linked pyrazole ring bearing methyl (3-position) and phenyl (1-position) substituents .
The sulfonamide (-SO₂NH-) group is a hallmark of bioactive molecules, enabling hydrogen bonding with enzymatic targets. The acetyl group enhances electron-withdrawing effects, potentially influencing binding affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to π-π stacking interactions in biological systems.
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis typically involves a multi-step process:
-
Sulfonylation: Reaction of 4-acetylbenzenesulfonyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-amine.
-
Purification: Recrystallization or chromatography to isolate the product.
Optimized conditions for scale-up include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes reaction rate |
| Solvent | Dichloromethane or THF | Enhances solubility |
| Catalyst | Triethylamine | Neutralizes HCl byproduct |
Automated systems ensure precise control over stoichiometry and reaction time, achieving >85% purity in pilot studies.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The compound exhibits cyclooxygenase (COX) inhibitory activity, likely due to:
-
Sulfonamide coordination: The -SO₂NH- group binds to COX’s hydrophobic channel, mimicking endogenous substrates.
-
Pyrazole interactions: The heterocycle stabilizes the enzyme-inhibitor complex via van der Waals forces.
Comparative studies with Celecoxib (a COX-2 inhibitor) suggest a 40% reduction in prostaglandin E₂ synthesis at 10 μM concentration.
Therapeutic Applications and Pharmacological Prospects
Anti-Inflammatory Agent
In murine models of arthritis, oral administration (50 mg/kg/day) reduced paw swelling by 35% over 14 days. Structural analogs with electron-donating groups on the benzene ring showed enhanced efficacy, suggesting avenues for optimization.
Anticancer Screening
In vitro testing against MCF-7 breast cancer cells revealed IC₅₀ = 45 μM, with apoptosis induction via caspase-3 activation. The acetyl group may facilitate membrane permeability, though toxicity profiles require further study.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying substituents on the pyrazole ring to improve target selectivity.
-
Pharmacokinetic Optimization: Enhancing solubility via PEGylation or prodrug strategies.
-
In Vivo Toxicity Profiling: Assessing hepatotoxicity and renal clearance in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume